![molecular formula C20H22ClN5O3S B2502035 6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251607-47-2](/img/structure/B2502035.png)
6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O3S and its molecular weight is 447.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroaromatization and Synthesis of Novel Pyrimidines A study by El-Agrody et al. (2001) focused on the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. This research is significant in the field of synthetic chemistry, particularly in developing new compounds with potential biological activities (El-Agrody et al., 2001).
Synthesis of 4-Alkylthiazolo[5,4-D] Pyrimidine-1-Oxides In a study by Youssif & Yamamoto (1996), 6-chloro-1-methyluracil was treated with various mercaptans to yield 6-substituted-1-methyluracils, which were further processed to form 4-alkylthiazolo[5,4-d]pyrimidine-1-oxide derivatives. This study contributes to the field of organic synthesis and chemical transformations of pyrimidine derivatives (Youssif & Yamamoto, 1996).
Novel Synthesis and Derivative Formation Chang, Cho, & Kim (2003) described the synthesis of various isothiazolo[3,4-d]pyrimidine-3-carbonitriles and their derivatives. These chemical reactions are important for creating new molecules with potential applications in various fields of chemistry and pharmacology (Chang, Cho, & Kim, 2003).
Antimicrobial Activity of Pyrimidine Derivatives Al-Turkistani et al. (2011) synthesized novel 5-alkyl-6-substituted uracils and related derivatives, testing them for antimicrobial activity. This study is significant for understanding the potential biological applications of synthesized pyrimidine derivatives (Al-Turkistani et al., 2011).
Synthesis and Characterization of Chromenopyridopyrimidines Allehyani (2022) conducted a study on the efficient synthesis of chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidines and their antimicrobial evaluation. This research enhances our understanding of novel heterocyclic compounds and their potential uses in medicine (Allehyani, 2022).
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various receptors in the body. For example, piperazine rings are often seen in drugs that target G protein-coupled receptors (GPCRs), which play a role in a wide range of biological processes .
Mode of action
The compound could interact with its target receptor by binding to it, which could trigger a series of biochemical reactions inside the cell. The specific mode of action would depend on the exact nature of the compound and its target .
Biochemical pathways
Once the compound binds to its target, it could affect various biochemical pathways. For example, it could influence signal transduction pathways, leading to changes in gene expression or cellular metabolism .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For instance, the presence of a piperazine ring could influence its solubility and permeability, affecting its absorption and distribution .
Result of action
The result of the compound’s action would depend on the specific biochemical pathways it affects. It could lead to changes in cellular function, potentially resulting in therapeutic effects .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
6-butyl-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-2-3-7-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-10-8-24(9-11-25)14-6-4-5-13(21)12-14/h4-6,12H,2-3,7-11H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZGNXPCZSHTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.